5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that combines the structural features of thiazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile . The reaction is usually carried out under base-catalyzed conditions, which facilitates the formation of the thiazolo[3,2-B][1,2,4]triazole ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic bromine can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium azide or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation might produce a sulfoxide or sulfone.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant growth inhibition.
Biology: Its potential as a neuroprotective and anti-inflammatory agent has been explored.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole exerts its effects involves interactions with specific molecular targets and pathways:
Anticancer Activity: The compound inhibits the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Neuroprotective and Anti-inflammatory Effects: It modulates the activity of key enzymes and signaling pathways involved in inflammation and neuronal survival.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which contain the thiazole ring, are known for their antimicrobial and antiviral activities.
Uniqueness
5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its combined thiazole and triazole rings, which confer a distinct set of chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and material science applications.
Properties
Molecular Formula |
C11H8BrN3S |
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Molecular Weight |
294.17 g/mol |
IUPAC Name |
5-(3-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8BrN3S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI Key |
CAYDQIXACJXRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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